molecular formula C20H17N5O3 B2793334 9-(4-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898446-64-5

9-(4-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2793334
CAS No.: 898446-64-5
M. Wt: 375.388
InChI Key: HKXLPBCHZUACDL-UHFFFAOYSA-N
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Description

9-(4-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a phenyl group, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the ethoxyphenyl and phenyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions and the use of automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

9-(4-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous solvents.

    Substitution: Common reagents include halides, acids, and bases, often used under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

9-(4-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: This compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

9-(4-ethoxyphenyl)-8-oxo-2-phenyl-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-2-28-14-10-8-13(9-11-14)25-19-16(23-20(25)27)15(17(21)26)22-18(24-19)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXLPBCHZUACDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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